![molecular formula C21H26N4O B2768370 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 862194-17-0](/img/structure/B2768370.png)

4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

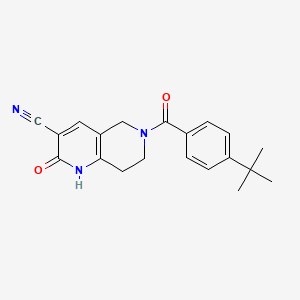

The compound “4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heteropolycyclic compounds containing a pyrazolo[1,5-a]pyrimidine ring system .

Synthesis Analysis

The synthesis of similar compounds involves the use of 5-acetyl-4-aminopyrimidines, which when heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine ring system, which is an important class of fused heterocyclic systems due to a wide range of biological activity .Physical and Chemical Properties Analysis

The molecular formula of the compound is C29H29N5O3 and it has a molecular weight of 495.57 .Scientific Research Applications

Synthesis and Biological Activities

- Antihypertensive Agents : Some 1,2,4-triazolol[1,5-alpha]pyrimidines, closely related in structure to pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their antihypertensive activity, with certain compounds showing promising results (Bayomi et al., 1999).

- Phosphodiesterase 1 (PDE1) Inhibitors : A set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed, synthesized, and identified as potent and selective inhibitors of PDE1. These inhibitors are considered for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

- Antimicrobial and Anti-inflammatory Agents : Compounds synthesized from the pyrazolo[1,5-a]pyrimidine scaffold have shown promising anti-inflammatory and antimicrobial activities, suggesting their potential in treating infections and inflammation (Aggarwal et al., 2014).

Chemical Synthesis and Applications

- Dihydrotetrazolopyrimidine Derivatives : The synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate via a Biginelli reaction highlights the versatility of pyrazolo[1,5-a]pyrimidines in chemical synthesis (Suwito et al., 2018).

- Anticonvulsant Agents : New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine and related to the pyrazolo[1,5-a]pyrimidine scaffold, have been synthesized and evaluated for their anticonvulsant activities, showing significant potential (Kamiński et al., 2015).

Properties

IUPAC Name |

4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-15-19(16-8-6-5-7-9-16)20-22-17(21(2,3)4)14-18(25(20)23-15)24-10-12-26-13-11-24/h5-9,14H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWFSCSIEKZSIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2768287.png)

![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768289.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2768290.png)

![7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2768292.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2768295.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)

![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2768303.png)

![1-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2768305.png)